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For researchers, the fundamental chemical and safety data for Benzarone are summarized in the table below.

Table 1: Chemical and Safety Profile of Benzarone (CAS 1477-19-6)

Property Description

CAS Number 1477-19-6 [1]

Molecular Formula C17H14O3 [1]

Molecular Weight 266.29 g/mol [1]

Melting Point 124.3 °C [1]

IUPAC Name (2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone [1]

Solubility Slightly soluble in DMSO and Methanol [1]

pKa 7.68 ± 0.15 (Predicted) [1]

Safety (GHS) Suspected of damaging fertility or the unborn child (H361) [1]
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Detailed Synthesis Protocol

The following method, adapted from a manufacturing patent, outlines a multi-step synthesis for benzarone

and its derivatives [2].

Synthesis Objective: To prepare 2-ethyl-3-(4'-hydroxybenzoyl)benzofuran (Benzarone).

Required Materials:

Precursors & Reagents: Salicylic aldehyde, Potassium hydroxide (KOH) in absolute ethanol,

Chloroacetone, Hydrazine hydrate, 2-methoxybenzoyl chloride, Tin tetrachloride (SnCl4), Pyridine

hydrochloride [2].

Equipment: Round-bottom flasks, Reflux condenser, Heating mantle with oil bath, Separatory funnel,
Vacuum filtration apparatus, Analytical equipment (TLC, NMR for characterization).

Step-by-Step Procedure:

Step 1: Synthesis of 2-Acetylbenzofuran

Dissolve 1 mole of salicylic aldehyde in a solution of 1 mole of potassium hydroxide in absolute

ethanol.
Heat the mixture to boiling in a water bath until the potassium salt is fully dissolved.

Gradually add 1 mole of chloroacetone to the solution.
Attach a reflux condenser and boil the solution for 2 hours.

Allow the mixture to cool. Potassium chloride will precipitate; remove it by filtration.
Distill the filtrate to isolate 2-acetylbenzofuran. The expected boiling point is 135°C at 15 mm Hg [2].

Step 2: Reduction to 2-Ethylbenzofuran

Reduce the 2-acetylbenzofuran obtained in Step 1 using hydrazine hydrate in an alkaline medium via
the Huang-Minlon procedure.

Isolate 2-ethylbenzofuran. The expected boiling point is 211-212°C [2].

Step 3: Condensation to form 2-Ethyl-3-(4-methoxybenzoyl)benzofuran

Condense 2-ethylbenzofuran with 2-methoxybenzoyl chloride in the presence of tin tetrachloride (a

Lewis acid catalyst).
Isolate the product, 2-ethyl-3-(4-methoxybenzoyl)benzofuran. The expected boiling point is 226°C at
15 mm Hg [2].
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Step 4: Demethylation to yield Benzarone

Mix 1 part of the methoxy intermediate from Step 3 with 2 parts of pyridine hydrochloride.
Heat the mixture in an oil bath at 210°C under a nitrogen (N2) atmosphere for 1 hour.

Allow the reaction mixture to cool.

Add 10 parts of 0.5 N hydrochloric acid to the cooled mixture.
Extract the target compound by adding 20 parts of a 1% sodium hydroxide solution to the acidic

mixture and separate the alkaline layer.
Precipitate the final product by acidifying the alkaline layer with diluted hydrochloric acid.

Collect the crude benzarone by filtration and purify it by recrystallization from acetic acid. The
expected melting point is 124.3°C [2].

This synthesis pathway is illustrated in the following workflow:
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Start Synthesis

Step 1: Condensation
Salicylic aldehyde + Chloroacetone

Base: KOH/Ethanol, Reflux

Step 2: Reduction
2-Acetylbenzofuran + Hydrazine hydrate

Alkaline medium (Huang-Minlon)

Yields
2-Acetylbenzofuran

Step 3: Friedel-Crafts Acylation
2-Ethylbenzofuran + 2-Methoxybenzoyl chloride

Catalyst: SnCl₄

Yields
2-Ethylbenzofuran

Step 4: Demethylation
2-Ethyl-3-(4-methoxybenzoyl)benzofuran
Reagent: Pyridine hydrochloride, 210°C

Yields Methoxy
Intermediate

Final Product
Benzarone

(2-Ethyl-3-(4-hydroxybenzoyl)benzofuran)

Click to download full resolution via product page

Synthesis Workflow for Benzarone
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Experimental Protocols for Key Biological Assays

The biological activity of benzarone and its derivatives is typically validated through specific assays. Key

methodologies are detailed below.

Protocol 1: Evaluating Cytotoxicity Using Lactate Dehydrogenase (LDH) Release

This protocol measures cell membrane damage as an indicator of compound cytotoxicity [3].

Cell Preparation: Isolate primary hepatocytes from mice. To enhance metabolic activity, pre-treat

mice with dexamethasone (DEX) to induce cytochrome P450 (CYP) enzyme expression.
Dosing: Expose the hepatocytes to the test compound (e.g., Benzarone or a derivative) at

predefined concentrations (e.g., 1 µM and 5 µM). Include a vehicle control (e.g., 0.2% DMSO).
Incubation: Incubate the cells for 16 hours.

Measurement: After incubation, measure the activity of lactate dehydrogenase (LDH) released into
the culture medium using a standard LDH assay kit.

Data Analysis: Calculate the percentage of LDH release relative to positive controls (e.g., cells
treated with Triton X-100 for 100% lysis) and vehicle controls. A significant increase in LDH release

indicates cytotoxicity [3].

Protocol 2: Time-of-Addition Assay for Anti-HIV Mechanism Elucidation

This assay helps determine the stage in the viral life cycle at which an inhibitor acts [4].

Cell and Virus Culture: Use TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and

CXCR4, and containing a Tat-responsive luciferase reporter gene). Culture HIV-1 pseudoviruses.
Compound Addition: Add the test compound (e.g., a 3-benzoylbenzofuran or pyrazole derivative) at

different time points post-infection. For example, add the compound at time zero (co-treatment) or at
various hours after viral entry.

Incubation and Luciferase Readout: Allow a single cycle of infection to proceed (typically 48 hours).
Lyse the cells and measure luciferase activity, which corresponds to the level of viral replication.

Data Interpretation: Compare the reduction in luciferase activity across different time points.
Inhibition when the compound is added early suggests an effect on viral entry or reverse transcription,

while later inhibition may suggest effects on integration or protease function. This data can be
corroborated with direct enzyme inhibition assays [4].

Research Applications & Structure-Activity
Relationships
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Benzarone is a versatile scaffold in drug discovery. The table below summarizes its primary research

applications and the structural features that drive its activity.

Table 2: Research Applications and Structure-Activity Relationships of Benzarone

Application /
Target

Key Findings / Biological Activity
Structure-Activity Relationship (SAR)
Insights

EYA Tyrosine
Phosphatase
Inhibition [1] [5]

Inhibition of EYA3 (IC₅₀ = 17.5 µM);
anti-angiogenic effects; reduces

proliferation & migration of HUVECs
[1] [5].

The (1-benzofuran-3-yl)(4-hydroxyphenyl)
methanone scaffold is critical. Longer

substituents at the 2-position of
benzofuran increase EYA3 binding but

may reduce cellular bioavailability due to
non-specific protein binding [5].

Uricosuric
Activity (URAT1
Inhibition) [1]

Active metabolite of benzbromarone;
inhibits human URAT1 (IC₅₀ = 2.8

µM), reducing urate reabsorption in
the kidneys [1].

The para-hydroxy group on the phenyl
ring is essential for potent URAT1

inhibition. Moving this group to the meta-
position can reduce metabolic activation-

linked hepatotoxicity while retaining
activity [6] [3].

Anti-HIV Activity
[4]

Identified as a non-nucleotide
reverse transcriptase inhibitor

(NNRTI); specific 3-
benzoylbenzofuran derivatives show

activity in pseudovirus models (IC₅₀

values in the low micromolar range)

[4].

The 3-benzoylbenzofuran core itself is
often highly cytotoxic. Derivatization,

particularly into pyrazole analogs,
significantly reduces cytotoxicity while

maintaining or improving anti-HIV potency
against reverse transcriptase and

protease [4].

Mitochondrial
Toxicity &
Hepatotoxicity [3]

Uncouples oxidative phosphorylation

in rat liver mitochondria; induces
apoptosis/necrosis in hepatocytes [1]

[3].

The combination of the benzofuran ring

and the benzoyl group is associated with
mitochondrial toxicity. Metabolic activation

of the para-hydroxy phenol moiety to
reactive quinone species is a

hypothesized mechanism for
hepatotoxicity [5] [3].
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The relationship between the benzarone scaffold and its primary research applications can be visualized as

follows:

Benzarone Scaffold
(1-benzofuran-3-yl)(4-hydroxyphenyl)methanone

EYA Phosphatase Inhibition
(Anti-cancer, Anti-angiogenic)

URAT1 Inhibition
(Uricosuric, Anti-gout)

Reverse Transcriptase Inhibition
(Anti-HIV)

Mitochondrial Toxicity
(Hepatotoxicity Risk)

SAR: 2-position substituents
impact potency/bioavailability

SAR: para-hydroxy group
is critical for activity

SAR: Cytotoxicity of core
can be mitigated via

derivatization (e.g., pyrazoles)

SAR: Metabolic activation of
phenol leads to reactive

intermediates

Click to download full resolution via product page

Benzarone Scaffold and its Research Applications with Key SAR

Notes for Research and Development

Metabolic Activation and Toxicity: A key challenge with the benzarone/benzbromarone scaffold is

hepatotoxicity, linked to CYP2C9-mediated metabolism forming reactive metabolites [5] [3]. Research
into derivatives with the hydroxy group moved to the meta-position shows promise in reducing

cytotoxicity while preserving URAT1 inhibition [6] [3].
Analytical and Regulatory Considerations: For drug development, be aware of regulatory

concerns for related compounds. The FDA emphasizes stringent testing for potential contaminants
like benzene, especially when using hydrocarbon-derived ingredients in drug formulation [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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